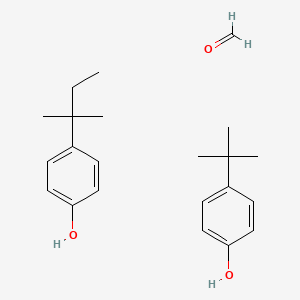
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol is a compound that combines three distinct chemical entities: 4-tert-butylphenol, formaldehyde, and 4-(2-methylbutan-2-yl)phenol. This compound is known for its applications in the production of resins and polymers, particularly in the creation of phenolic resins and epoxy resins. It is a white solid with a distinct phenolic odor and is soluble in basic water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene, with 2-tert-butylphenol being a major side product . Another method involves the reaction of phenol with tert-butanol in water at high pressure and temperatures around 250°C . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. 4-(2-methylbutan-2-yl)phenol can be synthesized through similar alkylation reactions involving phenol and isobutene.
Industrial Production Methods
The industrial production of 4-tert-butylphenol involves the use of diverse transalkylation reactions. The compound is produced on a large scale for use in the polymer industry, particularly in the production of epoxy resins and curing agents .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Hydrogenation of 4-tert-butylphenol yields trans-4-tert-butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces trans-4-tert-butylcyclohexanol.
Substitution: Produces various substituted phenols depending on the reagents used.
Scientific Research Applications
4-Tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: Used in the synthesis of calixarenes and other complex molecules.
Biology: Investigated for its potential depigmenting properties and as an endocrine disruptor.
Medicine: Studied for its cytotoxic activity against cancer cells, particularly breast carcinoma cell lines.
Industry: Widely used in the production of phenolic resins, epoxy resins, and as a plasticizer.
Mechanism of Action
The mechanism of action of 4-tert-butylphenol involves its interaction with various molecular targets and pathways. It acts as a monofunctional compound in polymer science, controlling molecular weight by limiting chain growth . Its antioxidant properties allow it to neutralize free radicals and reduce reactive oxygen species production, enhancing the durability and endurance of plastics, rubber, and polymers .
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant and antifungal properties.
Bisphenol A: Used in the production of epoxy resins and polycarbonate.
4-tert-Amylphenol: Another alkylphenol with similar applications in resin production.
Uniqueness
4-Tert-butylphenol is unique due to its monofunctional nature, which allows it to act as a chain stopper in polymer science, controlling molecular weight by limiting chain growth . This property distinguishes it from difunctional compounds like bisphenol A, which act as polymer chain extenders.
Properties
CAS No. |
65733-76-8 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-tert-butylphenol;formaldehyde;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C11H16O.C10H14O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h5-8,12H,4H2,1-3H3;4-7,11H,1-3H3;1H2 |
InChI Key |
AZTCPXTVBNAPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C=O |
Related CAS |
65733-76-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)

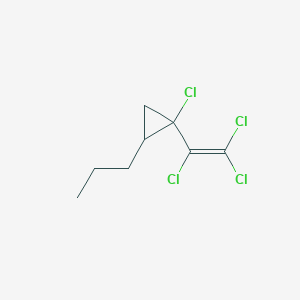
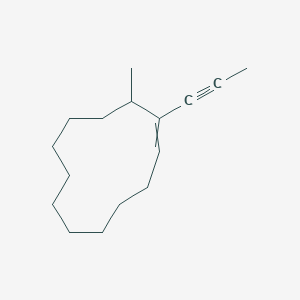
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
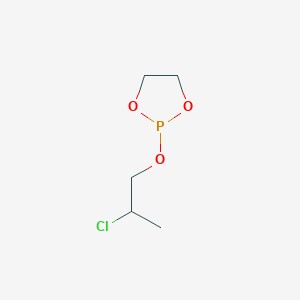
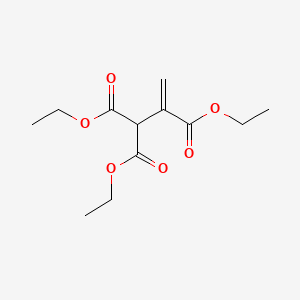

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)

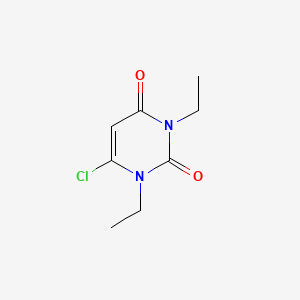
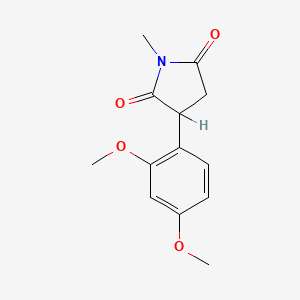
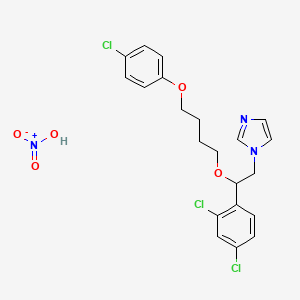
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
